molecular formula C4H4ClNO3S2 B2388336 3-Methoxy-1,2-thiazole-4-sulfonyl chloride CAS No. 2095410-57-2

3-Methoxy-1,2-thiazole-4-sulfonyl chloride

Cat. No.: B2388336
CAS No.: 2095410-57-2
M. Wt: 213.65
InChI Key: ILYHIVBLBVYSTE-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-thiazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a thiazole ring substituted with a methoxy group at position 3 and a sulfonyl chloride group at position 4. Its molecular formula is C₄H₄ClNO₃S₂, with a molecular weight of 213.67 g/mol. The compound’s reactivity stems from the electrophilic sulfonyl chloride moiety, making it valuable in nucleophilic substitution reactions for synthesizing sulfonamides, sulfonate esters, and other derivatives. Applications span medicinal chemistry, agrochemicals, and materials science, though specific biological activities require further exploration .

Properties

IUPAC Name

3-methoxy-1,2-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3S2/c1-9-4-3(2-10-6-4)11(5,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYHIVBLBVYSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-57-2
Record name 3-methoxy-1,2-thiazole-4-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2-thiazole-4-sulfonyl chloride typically involves the reaction of 3-methoxyisothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Methoxyisothiazole+Chlorosulfonic Acid3-Methoxyisothiazole-4-sulfonyl chloride+By-products\text{3-Methoxyisothiazole} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{By-products} 3-Methoxyisothiazole+Chlorosulfonic Acid→3-Methoxyisothiazole-4-sulfonyl chloride+By-products

The reaction is usually conducted at low temperatures to prevent decomposition and to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,2-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Heterocyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
3-Methoxy-1,2-thiazole-4-sulfonyl chloride has been studied for its potential as an antimicrobial agent. Compounds derived from thiazole structures exhibit notable antibacterial and antifungal activities. For instance, derivatives of thiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans and Aspergillus niger . The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity
Research indicates that thiazole derivatives can exhibit anticancer properties. For example, studies have demonstrated that certain thiazole-based compounds can induce apoptosis in cancer cell lines, showcasing potential for developing new anticancer therapies . The structure-activity relationship (SAR) analysis often reveals that modifications to the thiazole ring significantly influence the biological activity of these compounds.

Synthetic Chemistry

Reagent in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be used to synthesize sulfonamide derivatives through reactions with amines, which are essential in creating pharmaceuticals . The introduction of the sulfonyl chloride group enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions.

Synthesis of Triazoles
The compound is also utilized in synthesizing 4-sulfonyl-1,2,3-triazoles via a three-component reaction involving aromatic ketones and sodium sulfinates. This method allows for the efficient formation of triazole scaffolds that possess promising bioactivities, including antibacterial and antifungal properties .

Case Studies

Study Focus Findings
Evren et al. (2019)Anticancer ActivityDeveloped N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides; exhibited strong selectivity against cancer cell lines with significant apoptosis induction .
Recent ResearchAntimicrobial ActivitySynthesized ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives; evaluated against various microbial strains showing promising antibacterial effects .
PMC Study (2021)Synthesis MethodologyReported a room-temperature copper-catalyzed reaction yielding 4-sulfonyl-1,2,3-triazoles; highlighted the compound's utility in creating bioactive scaffolds .

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2-thiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is attributed to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Family

Methyl 4-(Chlorosulfonyl)-1,2-thiazole-3-carboxylate
  • Structure : Thiazole ring with sulfonyl chloride at position 4 and a carboxylate ester at position 3.
  • Reactivity : The carboxylate ester reduces electrophilicity compared to 3-methoxy-1,2-thiazole-4-sulfonyl chloride, directing reactivity toward amidation rather than broad nucleophilic substitution.
  • Applications : Used in peptide synthesis and as a protease inhibitor precursor .
5-Phenyl-1,3-thiazole-4-sulfonyl Chloride
  • Structure : Thiazole ring with phenyl at position 5 and sulfonyl chloride at position 4.
  • Reactivity : The bulky phenyl group sterically hinders reactions at position 4, contrasting with the smaller methoxy group in the target compound.

Oxazole-Based Sulfonyl Chlorides

3-Methyl-1,2-oxazole-4-sulfonyl Chloride
  • Structure : Oxazole ring with methyl at position 3 and sulfonyl chloride at position 4.
  • Reactivity : Oxazole’s lower aromatic stability compared to thiazole increases susceptibility to ring-opening reactions. The methyl group enhances steric effects, reducing reactivity relative to the methoxy-substituted thiazole.
  • Applications : Intermediate in herbicide synthesis .
(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl Chloride
  • Structure : Oxazole ring with methoxy at position 3 and a methanesulfonyl chloride group.
  • Reactivity : The methoxy group directs electrophilic substitution to position 5, differing from the thiazole analogue’s reactivity at position 4.
  • Applications : Used to introduce sulfonyl groups into polymers and bioactive molecules .

Triazole and Other Heterocyclic Derivatives

1-Methyl-1H-1,2,4-triazole-3-sulfonyl Chloride
  • Structure : Triazole ring with sulfonyl chloride at position 3.
  • Reactivity : The triazole’s three nitrogen atoms increase polarity, enhancing solubility in polar solvents. Reactivity focuses on sulfonamide formation for kinase inhibitors.
  • Applications : Key in synthesizing antifungal and antiviral agents .
4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl Chloride
  • Structure : Triazole ring with thiophene and methyl substituents.
  • Reactivity : The thiophene group enables π-π interactions in drug-receptor binding, a feature absent in the target compound.
  • Applications : Explored in anticancer drug development .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Reactivity Highlights Applications References
This compound C₄H₄ClNO₃S₂ Thiazole, 3-OCH₃, 4-SO₂Cl High electrophilicity at SO₂Cl Medicinal chemistry intermediates
Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate C₅H₅ClNO₄S₂ Thiazole, 3-COOCH₃, 4-SO₂Cl Carboxylate directs amidation reactions Peptide synthesis
5-Phenyl-1,3-thiazole-4-sulfonyl chloride C₉H₆ClNO₂S₂ Thiazole, 5-Ph, 4-SO₂Cl Steric hindrance from phenyl group Antitumor agents
3-Methyl-1,2-oxazole-4-sulfonyl chloride C₄H₄ClNO₃S Oxazole, 3-CH₃, 4-SO₂Cl Oxazole ring-opening susceptibility Herbicide intermediates
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride C₃H₄ClN₃O₂S Triazole, 1-CH₃, 3-SO₂Cl High polarity for aqueous reactions Antifungal agents

Key Research Findings

  • Synthetic Methods : The target compound’s synthesis likely involves oxidative chlorination of thiazole precursors, as seen in related thiazole sulfonyl chlorides (e.g., using Lawesson’s reagent) . Methoxy group introduction may follow nucleophilic substitution or cyclization steps.
  • Reactivity Trends : The methoxy group in this compound enhances electron density at position 4, accelerating sulfonamide formation compared to methyl or phenyl substituents .
  • Biological Activity : While 5-phenyl-1,3-thiazole-4-sulfonyl chloride derivatives show antitumor activity , the methoxy variant’s bioactivity remains underexplored, suggesting a gap for future studies.

Biological Activity

3-Methoxy-1,2-thiazole-4-sulfonyl chloride is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

This compound is a sulfonyl chloride derivative of thiazole, featuring a methoxy group at the 3-position. Its chemical structure can be represented as follows:

C5H6ClNO2S\text{C}_5\text{H}_6\text{ClN}\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum , showing notable effectiveness with minimum inhibitory concentrations (MIC) in the range of 6.25 to 32 µg/mL .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus6.25
Chromobacterium violaceum32
Escherichia coli12.5

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, particularly in breast cancer cell lines. The mechanism involves the interaction with key signaling pathways that regulate cell proliferation and survival .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)
MCF-7 (Breast)1.98
HT-29 (Colon)1.61
Jurkat (Leukemia)<0.5

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. In antimicrobial applications, it disrupts bacterial lipid biosynthesis, compromising cell membrane integrity. For anticancer applications, it promotes apoptosis by modulating pathways involving Bcl-2 and other proteins critical for cell survival .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazole derivatives has revealed that modifications at specific positions can enhance biological activity. The presence of electron-donating groups like methoxy at the 3-position has been shown to improve both antimicrobial and anticancer effects .

Table 3: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
3MethoxyIncreased activity
4HalogenEnhanced potency
N-positionAromatic groupImproved selectivity

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazoles showed potent activity against resistant strains of bacteria, suggesting that modifications like those found in this compound could be developed into effective therapeutics .
  • Cancer Research : Another investigation focused on the apoptotic effects of thiazole derivatives in various cancer cell lines, confirming their potential as lead compounds for drug development .

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